BMS-688521

Description

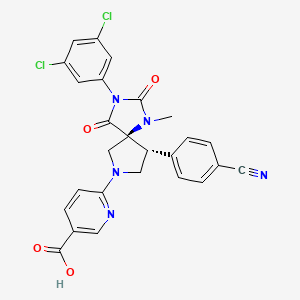

Structure

3D Structure

Properties

IUPAC Name |

6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILGMDXLRPEBNH-HFZDXXHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893397-44-9 | |

| Record name | BMS-688521 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-688521 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Mechanism of BMS-688521: A Technical Guide to a Potent LFA-1/ICAM-1 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2] As a member of the spirocyclic hydantoin class of inhibitors, it represents a significant advancement in the development of therapeutic agents targeting the inflammatory cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

LFA-1, an integrin receptor expressed on the surface of all leukocytes, plays a pivotal role in the immune response by mediating cell-cell adhesion.[2] Its interaction with ICAM-1, expressed on endothelial cells and antigen-presenting cells, is a critical step in leukocyte trafficking, immunological synapse formation, and T-cell activation. By inhibiting this interaction, this compound effectively modulates the immune response, demonstrating therapeutic potential in inflammatory and autoimmune disorders.

Core Mechanism of Action: Allosteric Inhibition of LFA-1

This compound functions as an allosteric inhibitor of LFA-1. Unlike orthosteric inhibitors that directly block the ligand-binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents the protein from functioning correctly.

The LFA-1 protein is a heterodimer composed of an alpha subunit (αL or CD11a) and a beta subunit (β2 or CD18). The binding of ICAM-1 is primarily mediated by a region on the αL subunit known as the Inserted Domain (I-domain). The affinity of the I-domain for ICAM-1 is regulated by conformational changes in the LFA-1 protein. In its inactive state, LFA-1 adopts a bent, low-affinity conformation. Upon cellular activation, "inside-out" signaling pathways trigger a shift to an extended, high-affinity conformation, enabling robust binding to ICAM-1.

This compound binds to a hydrophobic pocket within the I-domain of the αL subunit. This binding event stabilizes the inactive, closed conformation of the I-domain, preventing the conformational shift required for high-affinity binding to ICAM-1. By locking LFA-1 in its low-affinity state, this compound effectively disrupts the adhesion of leukocytes to endothelial cells and other target cells, thereby inhibiting the inflammatory response.

Quantitative Data

The potency of this compound has been evaluated in several key in vitro assays. The following tables summarize the available quantitative data.

| Assay | Description | IC50 (nM) | Reference |

| Human T-cell/HUVEC Adhesion Assay | Measures the inhibition of human T-cell adhesion to Human Umbilical Vein Endothelial Cells. | 2.5 | [1][3] |

| Mixed Lymphocyte Reaction (MLR) Assay | Assesses the immunosuppressive activity by measuring the inhibition of T-cell proliferation in response to allogeneic stimulation. | 60 | [1][4] |

| Mouse Specific Adhesion Assay | Measures the inhibition of mouse splenocyte adhesion to a mouse ICAM-1 expressing cell line. | 78 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are consistent with the methods used to characterize LFA-1 inhibitors.

LFA-1/ICAM-1 Adhesion Assay (Static Conditions)

This assay quantifies the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

Methodology:

-

Plate Coating: 96-well microplates are coated with a recombinant human ICAM-1/Fc chimera protein. The plates are incubated to allow for protein adsorption, followed by washing to remove unbound protein. The remaining protein-binding sites on the plastic are blocked with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Human T-lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs) are isolated and labeled with a fluorescent dye such as BCECF-AM.

-

Inhibitor Incubation: The fluorescently labeled T-cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Adhesion: The T-cell suspension is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a series of gentle washing steps.

-

Quantification: The fluorescence of the remaining adherent cells in each well is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adherent cells.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional assay that assesses the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to foreign antigens.[5][6][7]

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.

-

Stimulator Cell Preparation: PBMCs from one donor (the "stimulator" population) are treated with a proliferation inhibitor, such as mitomycin C or irradiation. This prevents them from dividing but allows them to present their allogeneic antigens.[6]

-

Responder Cell Preparation: PBMCs from the second donor serve as the "responder" population.

-

Co-culture: The responder and stimulator cells are co-cultured in a 96-well plate in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The co-culture is incubated for several days (typically 5-7 days) to allow for the allogeneic response and T-cell proliferation.[6]

-

Proliferation Measurement: T-cell proliferation is quantified by adding a labeled nucleoside, such as 3H-thymidine or BrdU, to the culture for the final 18-24 hours of incubation. Proliferating cells incorporate the label into their newly synthesized DNA.

-

Data Analysis: The amount of incorporated label is measured (e.g., by scintillation counting for 3H-thymidine or an ELISA for BrdU). The percentage of inhibition of proliferation is calculated for each concentration of this compound, and the IC50 value is determined.

Conclusion

This compound is a highly potent, orally bioavailable allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its mechanism of action, which involves the stabilization of the inactive conformation of the LFA-1 I-domain, effectively prevents the leukocyte adhesion that is central to many inflammatory processes. The quantitative data from in vitro cell-based assays confirm its high potency. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other LFA-1 inhibitors. The unique mechanism and promising preclinical profile of this compound underscore its potential as a therapeutic agent for a range of immune and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. marinbio.com [marinbio.com]

- 6. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 7. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

The Core Structure-Activity Relationships of BMS-688521: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent LFA-1 antagonist, BMS-688521, detailing its structure-activity relationships, experimental evaluation, and mechanism of action for researchers and scientists in drug development.

This compound is a highly potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By inhibiting the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates immune responses, making it a significant compound of interest for the treatment of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) that led to the discovery of this compound, detailed methodologies for its evaluation, and a visualization of its mechanism of action.

Core Scaffold and Structure-Activity Relationships (SAR)

The development of this compound stemmed from the optimization of a spirocyclic hydantoin core. The SAR studies focused on modifications at several key positions to enhance potency, selectivity, and pharmacokinetic properties. The core scaffold and the key positions for modification are illustrated below.

Core Scaffold of this compound Analogs:

A diagram of the core spirocyclic hydantoin scaffold of this compound and its analogs, highlighting the key positions for chemical modification.

The following tables summarize the quantitative SAR data, demonstrating the impact of various substitutions on the inhibitory potency of the compounds in two key in vitro assays: a cell-based adhesion assay and a mixed lymphocyte reaction (MLR) assay.

Table 1: SAR at the R1 and R2 Positions (Phenyl Rings)

| Compound | R1 Substitution (Phenyl Ring A) | R2 Substitution (Phenyl Ring B) | Adhesion IC50 (nM)[1] | MLR IC50 (nM)[1] |

| This compound | 4-Cyano | 3,5-Dichloro | 2.5 | 60 |

| Analog 1 | 4-Chloro | 3,5-Dichloro | 10 | 150 |

| Analog 2 | 4-Trifluoromethyl | 3,5-Dichloro | 5 | 90 |

| Analog 3 | 4-Cyano | 3-Chloro | 8 | 120 |

| Analog 4 | 4-Cyano | 4-Chloro | 15 | 250 |

Table 2: SAR at the R3 Position and the Nicotinic Acid Moiety

| Compound | R3 Substitution | Nicotinic Acid Moiety | Adhesion IC50 (nM)[1] | MLR IC50 (nM)[1] |

| This compound | Methyl | Present | 2.5 | 60 |

| Analog 5 | Ethyl | Present | 7 | 110 |

| Analog 6 | Hydrogen | Present | 20 | 300 |

| Analog 7 | Methyl | Absent (replaced with H) | >1000 | >1000 |

Experimental Protocols

The evaluation of this compound and its analogs relied on two primary in vitro assays to determine their inhibitory activity on LFA-1 mediated functions.

LFA-1/ICAM-1 Mediated Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of T-cells to Human Umbilical Vein Endothelial Cells (HUVECs), which is primarily mediated by the LFA-1/ICAM-1 interaction.

Methodology:

-

Cell Culture: Human T-cells (e.g., Jurkat cells) and HUVECs are cultured under standard conditions. HUVECs are seeded into 96-well plates and grown to confluence.

-

Cell Labeling: T-cells are labeled with a fluorescent dye, such as Calcein-AM, for easy quantification.

-

Compound Incubation: The test compounds, including this compound and its analogs, are serially diluted and pre-incubated with the fluorescently labeled T-cells.

-

Co-culture and Adhesion: The compound-treated T-cells are then added to the HUVEC-coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent T-cells are removed by a gentle washing step.

-

Quantification: The fluorescence of the remaining adherent T-cells is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of adhesion inhibition against the compound concentration.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.

-

Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation. The PBMCs from the second donor serve as the responder cells.

-

Compound Treatment: The responder cells are incubated with various concentrations of the test compounds.

-

Co-culture: The treated responder cells are then co-cultured with the stimulator cells in a 96-well plate.

-

Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is assessed by measuring the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or using a colorimetric assay (e.g., BrdU incorporation).

-

Data Analysis: The IC50 values are determined by plotting the inhibition of T-cell proliferation against the compound concentration.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by allosterically inhibiting the LFA-1 integrin, thereby preventing its interaction with ICAM-1. This disruption of cell-cell adhesion is critical in attenuating the inflammatory cascade. The binding of LFA-1 to ICAM-1 is a key step in the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs), which is essential for T-cell activation and subsequent immune responses. By blocking this interaction, this compound effectively dampens T-cell activation, proliferation, and cytokine release.

LFA-1 Signaling Pathway

The following diagram illustrates the key signaling events downstream of T-cell receptor (TCR) activation that lead to LFA-1 activation and subsequent T-cell responses. This compound acts by preventing the initial LFA-1/ICAM-1 binding.

LFA-1 signaling pathway in T-cell activation. This compound inhibits the binding of active LFA-1 to ICAM-1.

Experimental Workflow for SAR Studies

The logical workflow for conducting SAR studies, from compound synthesis to biological evaluation, is depicted below.

Workflow for the structure-activity relationship studies of this compound analogs.

References

The Discovery and Development of BMS-688521: A Potent LFA-1/ICAM-1 Interaction Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-688521 is a potent, orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction, developed by Bristol-Myers Squibb.[1][2] The LFA-1/ICAM-1 interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and facilitating T-cell activation. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available scientific literature.

Mechanism of Action: Targeting the LFA-1/ICAM-1 Axis

This compound functions by directly disrupting the binding of LFA-1, an integrin expressed on the surface of leukocytes, to its ligand ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.[1][2] This interaction is crucial for the trafficking of immune cells to sites of inflammation and for the formation of the immunological synapse, a specialized junction between a T-cell and an antigen-presenting cell that is essential for T-cell activation. By blocking this interaction, this compound effectively dampens the inflammatory response.

LFA-1/ICAM-1 Signaling Pathway

The binding of LFA-1 to ICAM-1 initiates a cascade of intracellular signaling events, known as "outside-in" signaling, which further strengthens cell adhesion and modulates immune cell function. Conversely, intracellular signals within the leukocyte can increase the affinity of LFA-1 for ICAM-1, a process termed "inside-out" signaling. This compound is believed to allosterically inhibit the LFA-1 protein, preventing the conformational changes necessary for high-affinity binding to ICAM-1.

Discovery and Development Workflow at Bristol-Myers Squibb

The discovery of this compound is a result of a structured drug discovery and development process aimed at identifying and optimizing novel therapeutic agents. While the specific timeline for this compound is not publicly detailed, a general workflow can be inferred from Bristol-Myers Squibb's research and development approach. This process typically begins with target identification and validation, followed by lead discovery and optimization, preclinical development, and finally, clinical trials.

Quantitative Data

This compound has demonstrated high potency in various in vitro and in vivo assays. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell/System | Species | IC50 (nM) |

| Adhesion Assay | Human T-cell/HUVEC | Human | 2.5[1] |

| Mixed Lymphocyte Reaction (MLR) | - | - | 60[1] |

| Adhesion Assay | Mouse Splenocytes/b.END3 | Mouse | 78[1] |

Table 2: In Vivo Pharmacokinetics of this compound in BALB/c Mice

| Parameter | Dose & Route | Value | Units |

| Cmax | 5 mg/kg p.o. | 0.32 | µM |

| Tmax | 5 mg/kg p.o. | 1.0 | h |

| AUC | 5 mg/kg p.o. | 1.5 | µM·h |

| F | 5 mg/kg p.o. | 50 | % |

| T1/2 | 1 mg/kg i.v. | 1.6 | h |

| MRT | 1 mg/kg i.v. | 1.7 | h |

| CL | 1 mg/kg i.v. | 50 | mL/min/kg |

| Vss | 1 mg/kg i.v. | 5.1 | L/kg |

Data sourced from MedChemExpress product information.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound by Bristol-Myers Squibb are not fully available in the public domain. However, based on standard immunological and pharmacological methodologies, the following sections outline the likely principles of the key assays used.

Human T-cell/HUVEC Adhesion Assay

This assay is designed to measure the ability of a compound to inhibit the adhesion of T-cells to a monolayer of Human Umbilical Vein Endothelial Cells (HUVECs), which constitutively express ICAM-1.

General Protocol:

-

HUVEC Culture: HUVECs are cultured to confluence in 96-well plates.

-

T-cell Labeling: Human T-cells (e.g., from peripheral blood mononuclear cells) are isolated and labeled with a fluorescent dye (e.g., Calcein-AM).

-

Compound Incubation: Labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Co-culture: The treated T-cells are then added to the HUVEC-coated wells and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent T-cells is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of adhesion inhibition against the compound concentration.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation.

General Protocol:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different, HLA-mismatched donors. The cells from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture: The responder PBMCs are co-cultured with the treated stimulator PBMCs in the presence of varying concentrations of this compound or vehicle control.

-

Proliferation Measurement: After several days of incubation, T-cell proliferation is assessed. This is typically done by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive label (e.g., BrdU) into the newly synthesized DNA of the proliferating responder cells.

-

Data Analysis: The IC50 value is determined by quantifying the inhibition of T-cell proliferation as a function of compound concentration.

Structure-Activity Relationship (SAR)

The development of this compound was the result of extensive structure-activity relationship studies aimed at optimizing the potency and pharmacokinetic properties of a lead compound series. While a comprehensive SAR table is not publicly available, the chemical structure of this compound reveals key pharmacophoric features. The spirocyclic hydantoin core is a central scaffold, with the dichlorophenyl and cyanophenyl moieties likely making critical interactions within the binding pocket of LFA-1. The nicotinic acid portion is often introduced to improve solubility and pharmacokinetic properties.

Clinical Development

Despite its promising preclinical profile, there is no publicly available information regarding the progression of this compound into clinical trials. Searches of clinical trial registries do not yield any studies for this compound. It is possible that its development was discontinued for reasons that have not been publicly disclosed.

Conclusion

This compound is a highly potent, orally bioavailable inhibitor of the LFA-1/ICAM-1 interaction discovered and developed by Bristol-Myers Squibb. Its mechanism of action, involving the disruption of a key step in the inflammatory cascade, made it a promising candidate for the treatment of immune-mediated diseases. The preclinical data demonstrate its significant potential. However, the lack of information on its clinical development status suggests that its progression to human trials may have been halted. This technical guide provides a summary of the available scientific information on this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Cell Adhesion Inhibition: A Technical Guide to BMS-688521

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-688521 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating the adhesion and trafficking of leukocytes to sites of inflammation. By disrupting this pathway, this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to this compound.

Chemical Properties and Structure

This compound is a complex heterocyclic compound with a spirocyclic hydantoin core. Its systematic IUPAC name is 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C26H19Cl2N5O4 | [1][2][3][4] |

| Molecular Weight | 536.37 g/mol | [1][2][3] |

| CAS Number | 893397-44-9 | [1][2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [5] |

| SMILES | CN1C(=O)N(c2cc(Cl)cc(Cl)c2)C(=O)[C@]12CN(c1ccc(C(=O)O)cn1)C[C@H]2c1ccc(C#N)cc1 | [6] |

| InChI Key | LILGMDXLRPEBNH-HFZDXXHNSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a direct, allosteric inhibitor of LFA-1, an integrin receptor expressed on the surface of leukocytes. LFA-1's primary ligand is ICAM-1, which is expressed on endothelial cells and antigen-presenting cells. The binding of LFA-1 to ICAM-1 is a crucial step for the firm adhesion of leukocytes to the endothelium, a prerequisite for their transmigration into tissues.

This compound binds to a site on the αL subunit of LFA-1, distinct from the ICAM-1 binding site, inducing a conformational change in LFA-1 that prevents its interaction with ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits leukocyte adhesion and subsequent inflammatory responses.

Biological Activity and Pharmacokinetics

The potency of this compound has been evaluated in various in vitro and in vivo models.

Table 2: In Vitro Potency of this compound

| Assay | Species | IC50 | Reference |

| LFA-1/ICAM-1 Adhesion Assay | Human | 2.5 nM | [5][7][8] |

| Mixed Lymphocyte Reaction (MLR) | Human | 60 nM | [5][7][8] |

| Mouse Specific Adhesion Assay | Mouse | 78 nM | [4][5][7] |

Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice

| Route | Dose | Parameter | Value | Unit | Reference |

| Intravenous (i.v.) | 1 mg/kg | T1/2 | 1.6 | hours | [5][9] |

| MRT | 1.7 | hours | [5][9] | ||

| CL | 50 | mL/min/kg | [5][9] | ||

| Vss | 5.1 | L/kg | [5][9] | ||

| Oral (p.o.) | 5 mg/kg | Cmax | 0.32 | µM | [5][9] |

| Tmax | 1.0 | hour | [5][9] | ||

| AUC | 1.5 | µM·h | [5][9] | ||

| F | 50 | % | [5][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard immunological assays and the specific details are adapted from the primary literature describing this compound.

LFA-1/ICAM-1 Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to ICAM-1.

Methodology:

-

Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific binding.

-

Cell Preparation: A T-cell line endogenously expressing LFA-1 (e.g., Jurkat cells) is labeled with a fluorescent dye such as Calcein-AM.

-

Compound Incubation: Labeled T-cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Adhesion: The T-cell and compound mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell adhesion compared to the vehicle control.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.

-

Stimulator and Responder Cells: PBMCs from one donor (stimulator) are treated with mitomycin C or irradiation to prevent their proliferation. PBMCs from the second donor serve as the responder cells.

-

Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of this compound or vehicle control.

-

Proliferation Measurement: After several days of incubation, T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits T-cell proliferation by 50% compared to the vehicle control.

Murine Model of Allergic Eosinophilic Lung Inflammation

This in vivo model evaluates the efficacy of this compound in a disease-relevant context.

Methodology:

-

Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

-

Challenge: Sensitized mice are subsequently challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.

-

Treatment: this compound is administered orally to the mice at various doses before and/or during the OVA challenge period.[5]

-

Assessment of Inflammation: At a defined time point after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of infiltrating eosinophils and other inflammatory cells. Lung tissue may also be collected for histological analysis.

-

Efficacy Determination: The efficacy of this compound is determined by its ability to reduce the number of eosinophils in the BAL fluid in a dose-dependent manner. Significant inhibition of eosinophil accumulation was observed at doses of 1, 3, and 10 mg/kg administered twice daily.[5]

Conclusion

This compound is a highly potent and specific inhibitor of the LFA-1/ICAM-1 interaction with demonstrated in vitro and in vivo activity. Its favorable pharmacokinetic profile in preclinical models suggests its potential as an orally administered therapeutic for the treatment of a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising compound.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marinbio.com [marinbio.com]

- 3. Mixed lymphocyte reaction - Wikipedia [en.wikipedia.org]

- 4. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 6. sartorius.com [sartorius.com]

- 7. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]

- 9. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to BMS-688521 (CAS Number: 893397-44-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-688521 is a potent and orally active small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1][2][3] Developed by Bristol-Myers Squibb, this compound has been investigated for its potential therapeutic applications in inflammatory conditions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 893397-44-9 | [3] |

| Molecular Formula | C₂₆H₁₉Cl₂N₅O₄ | N/A |

| Molecular Weight | 536.37 g/mol | N/A |

| IUPAC Name | 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid | [4] |

Mechanism of Action: Inhibition of LFA-1/ICAM-1 Signaling

This compound exerts its pharmacological effect by directly inhibiting the interaction between LFA-1 and its primary ligand, ICAM-1.[1][2][3] LFA-1, an integrin receptor expressed on the surface of leukocytes, plays a critical role in immune cell adhesion, trafficking, and activation. The binding of LFA-1 to ICAM-1, which is expressed on endothelial cells and antigen-presenting cells, is a key step in the inflammatory cascade. By blocking this interaction, this compound effectively prevents the adhesion and transmigration of leukocytes to sites of inflammation.

Signaling Pathway

The interaction of LFA-1 with ICAM-1 initiates a cascade of intracellular signaling events known as "outside-in" signaling, which is crucial for stabilizing cell adhesion and mediating subsequent immune responses. Key downstream effectors of LFA-1 activation include the activation of focal adhesion kinase (FAK), the recruitment of cytoskeletal proteins such as talin and kindlin, and the activation of small GTPases like Rap1.[1][5] This signaling ultimately leads to cytoskeletal rearrangement, cell spreading, and the formation of a stable adhesive interface. This compound, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream signaling events.

In Vitro Pharmacology

The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its high potency against the LFA-1/ICAM-1 interaction.

Quantitative Data

| Assay | Species | Cell Types | IC₅₀ (nM) | Reference |

| Adhesion Assay | Human | T-cell/HUVEC | 2.5 | [1][2][3] |

| Adhesion Assay | Mouse | Splenocytes/b.END3 | 78 | [1][2][3] |

| Mixed Lymphocyte Reaction (MLR) | Not Specified | Not Specified | 60 | [1][2][3] |

In Vivo Pharmacology

The efficacy of this compound has been evaluated in a murine model of allergic eosinophilic lung inflammation. Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil accumulation in the lungs, with significant inhibition observed at doses of 1, 3, and 10 mg/kg administered twice daily.[1]

Pharmacokinetic Profile in BALB/c Mice

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cₘₐₓ | p.o. | 5 | 0.32 | µM | [1][2] |

| Tₘₐₓ | p.o. | 5 | 1.0 | h | [1][2] |

| AUC | p.o. | 5 | 1.5 | µM·h | [1][2] |

| F | p.o. | 5 | 50 | % | [1][2] |

| T₁/₂ | i.v. | 1 | 1.6 | h | [1][2] |

| MRT | i.v. | 1 | 1.7 | h | [1][2] |

| CL | i.v. | 1 | 50 | mL/min/kg | [1][2] |

| Vss | i.v. | 1 | 5.1 | L/kg | [1][2] |

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of leukocytes to endothelial cells.

Workflow:

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with recombinant human or mouse ICAM-1 and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).

-

Cell Preparation: Leukocytes (e.g., human T-cells or mouse splenocytes) are isolated and labeled with a fluorescent dye such as Calcein-AM.

-

Compound Incubation: The labeled leukocytes are pre-incubated with various concentrations of this compound for a specified period.

-

Adhesion: The pre-treated leukocytes are added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of this compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Workflow:

Detailed Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors.

-

Stimulator Cell Preparation: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture: The treated stimulator cells are co-cultured with PBMCs from the second donor (responder cells).

-

Compound Treatment: this compound is added to the co-culture at a range of concentrations.

-

Incubation: The cell mixture is incubated for several days to allow for T-cell activation and proliferation.

-

Proliferation Measurement: T-cell proliferation is quantified by methods such as [³H]-thymidine incorporation or using proliferation-tracking dyes like CFSE. The IC₅₀ value is determined by measuring the concentration of this compound that causes a 50% reduction in T-cell proliferation.

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the clinical development of this compound. Searches of clinical trial registries have not identified any clinical studies for this compound.

Conclusion

This compound is a well-characterized preclinical compound that demonstrates high potency in inhibiting the LFA-1/ICAM-1 interaction, a key driver of inflammatory responses. Its efficacy in a mouse model of lung inflammation, coupled with its oral bioavailability, highlights its potential as a therapeutic agent for inflammatory diseases. Further investigation into its clinical safety and efficacy would be required to fully elucidate its therapeutic utility.

References

- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-688521: A Small Molecule Antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, plays a pivotal role in mediating immune cell adhesion, trafficking, and activation through its interaction with intercellular adhesion molecules (ICAMs).[1] The dysregulation of the LFA-1/ICAM-1 interaction is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making LFA-1 a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of BMS-688521, a potent and orally active small molecule antagonist of LFA-1.[2] We delve into its mechanism of action as an allosteric inhibitor, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize relevant biological pathways and workflows.

Mechanism of Action: Allosteric Inhibition of LFA-1

This compound is a second-generation, spirocyclic hydantoin antagonist that allosterically inhibits the function of LFA-1.[1] Unlike orthosteric inhibitors that directly compete with the natural ligand (ICAM-1) for the binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents ligand binding and subsequent signaling.

The binding site for this compound and similar allosteric inhibitors is located within the I-domain of the LFA-1 αL subunit, at a site often referred to as the I-domain allosteric site (IDAS).[3] Binding of this compound to the IDAS is thought to stabilize LFA-1 in a low-affinity, bent-closed conformation, which is incompetent for ICAM-1 binding.[4] This conformational lock prevents the "inside-out" signaling-mediated activation of LFA-1, a process that normally transitions the integrin to a high-affinity, extended-open conformation required for firm adhesion to ICAM-1 on endothelial and antigen-presenting cells.[5]

References

- 1. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR and mutagenesis evidence for an I domain allosteric site that regulates lymphocyte function-associated antigen 1 ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Integrin Conformational Change on the Cell Surface with Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of BMS-688521 in Inflammatory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. By inhibiting this key step, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro potency, in vivo efficacy in a relevant animal model, and pharmacokinetic profile. Detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, are characterized by the chronic and inappropriate activation of the immune system, leading to tissue damage and significant patient morbidity. A central event in the pathogenesis of these disorders is the recruitment of leukocytes from the bloodstream into inflamed tissues. This process is mediated by a series of molecular interactions, with the firm adhesion of leukocytes to the vascular endothelium being a critical step. The interaction between LFA-1 (also known as αLβ2 integrin) on leukocytes and ICAM-1 on endothelial cells is a key determinant of this firm adhesion and subsequent transmigration.[1]

This compound is a novel spirocyclic hydantoin antagonist designed to specifically inhibit the LFA-1/ICAM-1 interaction.[1] Its high potency and oral bioavailability make it an attractive candidate for the treatment of chronic inflammatory conditions. This document summarizes the key preclinical findings for this compound, providing a technical foundation for researchers and drug development professionals interested in this therapeutic target and compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of LFA-1. It binds to a site on the I-domain of the CD11a subunit of LFA-1, preventing the conformational changes required for high-affinity binding to ICAM-1.[2] This blockade of the LFA-1/ICAM-1 interaction effectively inhibits the adhesion of leukocytes to endothelial cells, thereby reducing their infiltration into sites of inflammation.

References

The Impact of BMS-688521 on T-Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-688521, a potent and selective allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. The following sections detail the quantitative effects of this compound on T-cell function, the experimental protocols used to ascertain these effects, and the underlying signaling pathways involved in T-cell adhesion and migration that are disrupted by this small molecule inhibitor.

Data Presentation: Quantitative Effects of this compound

This compound demonstrates significant potency in inhibiting the interaction between LFA-1 and ICAM-1, a critical step in T-cell adhesion and subsequent migration. The following tables summarize the key quantitative data from in vitro and in vivo studies.

| Assay Type | Cell Types | Parameter | Value | Reference |

| T-cell Adhesion Assay | Human T-cells and HUVECs | IC50 | 2.5 nM | [1] |

| Mixed Lymphocyte Reaction (MLR) | Human peripheral blood mononuclear cells | IC50 | 60 nM | [1] |

| Mouse Specific Adhesion Assay | Mouse splenocytes and b.END3 cells | IC50 | 78 nM | [1] |

Table 1: In Vitro Efficacy of this compound in Adhesion and Proliferation Assays

| Animal Model | Administration | Dosage | Effect | Reference |

| Mouse Allergic Eosinophilic Lung Inflammation | Oral (p.o.), twice daily for 3 days | 1, 3, and 10 mg/kg | Significant and dose-dependent inhibition of eosinophil accumulation. | [1] |

Table 2: In Vivo Efficacy of this compound

Core Mechanism of Action: Inhibition of LFA-1/ICAM-1 Interaction

This compound is a small molecule antagonist that binds to an allosteric site on the I-domain of the αL subunit of LFA-1. This binding locks LFA-1 in a low-affinity, bent conformation, preventing the conformational changes necessary for high-affinity binding to its ligand, ICAM-1. By inhibiting this crucial interaction, this compound effectively blocks the initial tethering and firm adhesion of T-cells to the endothelium and antigen-presenting cells (APCs), which are prerequisite steps for T-cell migration and activation.

Signaling Pathways and Experimental Workflows

The interaction between LFA-1 and ICAM-1 initiates a cascade of intracellular signaling events, known as "outside-in" signaling, which are essential for stabilizing adhesion and promoting cell migration. These events include the recruitment of cytoskeletal and signaling proteins to the cytoplasmic tail of LFA-1, leading to actin polymerization and reorganization. This compound, by preventing the initial LFA-1/ICAM-1 binding, abrogates these downstream signaling events.

LFA-1 Signaling Pathway Leading to T-Cell Adhesion

Caption: LFA-1 activation and adhesion signaling pathway.

Experimental Workflow: T-Cell Adhesion Assay

Caption: Workflow for a static T-cell adhesion assay.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for a T-cell transwell migration assay.

Experimental Protocols

Static T-Cell Adhesion Assay

This protocol is adapted from methodologies described for measuring LFA-1-dependent adhesion.

Materials:

-

96-well flat-bottom microplates

-

Recombinant human ICAM-1/Fc chimera

-

Bovine Serum Albumin (BSA)

-

Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)

-

Fluorescent dye (e.g., Calcein-AM)

-

This compound

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat wells of a 96-well plate with 1-10 µg/mL of recombinant human ICAM-1/Fc in PBS overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Label T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the T-cell suspension to each ICAM-1-coated well.

-

Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

-

-

Quantification:

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence in each well using a fluorescence plate reader.

-

Calculate the percentage of adhesion inhibition relative to the vehicle-treated control.

-

T-Cell Transwell Migration Assay

This protocol outlines a standard procedure for assessing T-cell migration through a porous membrane.

Materials:

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well plates

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Human T-lymphocytes

-

This compound

-

Migration buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Flow cytometer or hemocytometer for cell counting

Procedure:

-

Assay Setup:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add 600 µL of migration buffer containing the chemoattractant to the lower chamber of each well.

-

In control wells, add migration buffer without the chemoattractant.

-

-

Cell Preparation:

-

Resuspend T-cells in migration buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Add 100 µL of the T-cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Count the number of migrated cells using a flow cytometer or a hemocytometer.

-

Calculate the percentage of migration inhibition relative to the vehicle-treated control.

-

Conclusion

This compound is a highly effective inhibitor of the LFA-1/ICAM-1 interaction, demonstrating potent suppression of T-cell adhesion and, consequently, migration. Its allosteric mechanism of action provides a targeted approach to modulating immune responses where LFA-1-mediated cell trafficking is a key pathological driver. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and understanding of this and similar LFA-1 antagonists in both research and drug development settings.

References

Preclinical Profile of BMS-688521: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-688521 is a potent, orally bioavailable small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the immunological synapse and plays a pivotal role in leukocyte adhesion, trafficking, and activation. By disrupting this interaction, this compound demonstrates potential as a therapeutic agent for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and research on this compound, focusing on its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies employed in its evaluation.

Introduction

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on all leukocytes, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on endothelial cells and antigen-presenting cells, are key mediators of immune cell adhesion and signaling.[1] The LFA-1/ICAM-1 axis is integral to T-cell activation, leukocyte migration to sites of inflammation, and the formation of the immunological synapse.[1] Consequently, inhibition of this interaction presents a compelling therapeutic strategy for a range of immune-mediated disorders. This compound has emerged as a second-generation spirocyclic hydantoin antagonist of LFA-1, demonstrating significantly enhanced potency and in vivo activity compared to earlier compounds.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor of LFA-1. It binds to the I-domain of the LFA-1 αL subunit, the primary binding site for ICAM-1. This binding induces a conformational change in LFA-1, preventing its interaction with ICAM-1 and thereby blocking the subsequent cell adhesion and co-stimulatory signaling pathways.

Caption: LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.

In Vitro Pharmacology

The in vitro potency of this compound was evaluated in cell-based adhesion and functional assays.

Quantitative Data

| Assay | Species | Cell Types | Endpoint | IC50 (nM) | Reference |

| Adhesion Assay | Human | T-cells and HUVECs | Inhibition of cell adhesion | 2.5 | [2][3][4] |

| Mixed Lymphocyte Reaction (MLR) | Human | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of T-cell proliferation | 60 | [2][3][4] |

| Adhesion Assay | Mouse | Splenocytes and b.END3 cells | Inhibition of cell adhesion | 78 | [2][3] |

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the adhesion of T-cells to Human Umbilical Vein Endothelial Cells (HUVECs), which constitutively express ICAM-1.

-

Cell Culture: Human T-cells (e.g., Jurkat cells or primary human T-lymphocytes) are cultured under standard conditions. HUVECs are cultured to form a confluent monolayer in 96-well plates.

-

Assay Procedure:

-

HUVEC monolayers are washed to remove cell culture medium.

-

T-cells are fluorescently labeled (e.g., with Calcein-AM) for easy quantification.

-

Labeled T-cells are pre-incubated with varying concentrations of this compound.

-

The T-cell/compound mixture is added to the HUVEC-coated plates.

-

The plates are incubated to allow for cell adhesion.

-

Non-adherent cells are removed by a standardized washing procedure.

-

The fluorescence of the remaining adherent cells is measured using a plate reader.

-

-

Data Analysis: The percentage of adhesion is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

-

Cell Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from two different healthy human donors. The PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.

-

Assay Procedure:

-

Responder PBMCs and stimulator PBMCs are co-cultured in a 96-well plate.

-

This compound is added to the co-culture at various concentrations.

-

The plates are incubated for several days (typically 5-7 days) to allow for T-cell proliferation.

-

T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive method (e.g., BrdU incorporation or CFSE dilution).

-

-

Data Analysis: The level of proliferation is quantified, and the IC50 value is calculated from the dose-response curve.

Caption: Workflow for In Vitro Adhesion and MLR Assays.

In Vivo Pharmacology

This compound has demonstrated efficacy in a mouse model of allergic eosinophilic lung inflammation.[2][3]

Quantitative Data

| Animal Model | Species/Strain | Dosing | Efficacy Endpoint | Result | Reference |

| Allergic Eosinophilic Lung Inflammation | BALB/c mice | 1-10 mg/kg, p.o., BID for three days | Inhibition of eosinophil accumulation in the lungs | Significant inhibition at 1 mg/kg, with dose-dependent inhibition at 3 and 10 mg/kg. | [2] |

Experimental Protocol

This model mimics key features of allergic asthma, including eosinophilic inflammation in the airways.

-

Animals: Female BALB/c mice are typically used for this model.

-

Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like alum.

-

Challenge: Following sensitization, mice are challenged with the allergen, usually through intranasal or aerosol administration of OVA, to induce an inflammatory response in the lungs.

-

Treatment: this compound is administered orally (p.o.) at specified doses and schedules during the challenge phase.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number and type of inflammatory cells, particularly eosinophils.

-

Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and cellular infiltration.

-

Cytokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates can be measured by ELISA.

-

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in BALB/c mice.[2]

Quantitative Data

| Species/Strain | Dose & Route | Cmax (µM) | Tmax (h) | AUC (µM·h) | F (%) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Reference |

| BALB/c mice | 5 mg/kg, p.o. | 0.32 | 1.0 | 1.5 | 50 | - | - | - | [2] |

| BALB/c mice | 1 mg/kg, i.v. | - | - | - | - | 1.6 | 50 | 5.1 | [2] |

Experimental Protocol

-

Animals: Male or female BALB/c mice are used.

-

Dosing:

-

Oral (p.o.): this compound is formulated in a suitable vehicle and administered by oral gavage.

-

Intravenous (i.v.): A solution of this compound is administered via a tail vein injection.

-

-

Sample Collection: Blood samples are collected at various time points post-dosing via methods such as tail vein or retro-orbital bleeding. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, F, T1/2, CL, Vss) are calculated using non-compartmental analysis software.

Caption: Logical Flow of In Vivo Pharmacokinetic and Efficacy Studies.

Conclusion

The preclinical data for this compound demonstrate its potent and specific inhibition of the LFA-1/ICAM-1 interaction. The compound exhibits excellent in vitro activity in human and mouse cellular assays and translates this activity to an in vivo model of allergic inflammation. Its favorable oral pharmacokinetic profile in mice supports its potential for development as an orally administered therapeutic. This comprehensive preclinical package provides a strong rationale for the clinical investigation of this compound in immune-mediated diseases. Further studies are warranted to explore its efficacy in a broader range of disease models and to fully characterize its safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Mouse Model of Ovalbumin‐Induced Airway Allergy Exhibits Altered Localization of SARS‐CoV‐2‐Susceptible Cells in the Lungs, Which Reflects Omicron BA.5 Infection Dynamics, Viral Mutations, and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veterinaryworld.org [veterinaryworld.org]

BMS-688521: A Preclinical Candidate for Oral Chronic Therapies - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-688521 is a potent, orally active small molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical component of the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. By blocking this interaction, this compound presents a promising therapeutic strategy for a range of chronic inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound for oral administration in chronic therapies, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Targeting the LFA-1/ICAM-1 Axis

This compound is a highly potent inhibitor of the LFA-1/ICAM-1 interaction, with an IC50 of 2.5 nM in a human T-cell/HUVEC adhesion assay.[1][2][3] It also demonstrates potent inhibition in a mixed lymphocyte reaction (MLR) assay with an IC50 of 60 nM, indicating its ability to suppress T-cell activation.[1][2][3] The compound specifically targets the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and other cells, thereby preventing the adhesion and transmigration of inflammatory cells to sites of inflammation.

Preclinical Pharmacology: In Vitro and In Vivo Efficacy

The preclinical development of this compound demonstrated its potential as an anti-inflammatory agent.

In Vitro Activity

This compound exhibits potent inhibition of cell adhesion in assays utilizing human and mouse cells. A summary of its in vitro potency is presented in Table 1.

| Assay Type | Cell Lines/Primary Cells | Species | IC50 (nM) |

| Adhesion Assay | Human T-cells and HUVEC | Human | 2.5[1][2][3] |

| Mixed Lymphocyte Reaction (MLR) | Not Specified | Not Specified | 60[1][2][3] |

| Adhesion Assay | Mouse Splenocytes and b.END3 | Mouse | 78[1] |

Table 1: In Vitro Potency of this compound

In Vivo Efficacy in a Murine Model of Allergic Lung Inflammation

This compound was evaluated in a mouse model of allergic eosinophilic lung inflammation. Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil accumulation in the lungs. Significant inhibition was observed at doses of 1, 3, and 10 mg/kg administered twice daily (BID) for three days.[1]

Pharmacokinetics: Profile of an Orally Active Compound

Pharmacokinetic studies in BALB/c mice demonstrated that this compound is orally bioavailable.[1]

Oral Administration

Following a single oral dose of 5 mg/kg, the following pharmacokinetic parameters were observed:

| Parameter | Value | Unit |

| Cmax | 0.32 | µM |

| Tmax | 1.0 | h |

| AUC | 1.5 | µM·h |

| F (%) | 50 | % |

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice

Intravenous Administration

Following a single intravenous dose of 1 mg/kg, the following pharmacokinetic parameters were observed:

| Parameter | Value | Unit |

| T1/2 | 1.6 | h |

| MRT | 1.7 | h |

| CL | 50 | mL/min/kg |

| Vss | 5.1 | L/kg |

Table 3: Intravenous Pharmacokinetic Parameters of this compound in Mice

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound, based on available information.

Cell Adhesion Assay (Human)

-

Cells: Human T-cells and Human Umbilical Vein Endothelial Cells (HUVEC).

-

Methodology: HUVEC are seeded in microplates and stimulated to express ICAM-1. Fluorescently labeled human T-cells are added along with varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining fluorescence is quantified to determine the extent of T-cell adhesion. The IC50 is calculated as the concentration of this compound that inhibits 50% of T-cell adhesion.

Mixed Lymphocyte Reaction (MLR) Assay

-

Cells: Peripheral blood mononuclear cells (PBMCs) from two different donors.

-

Methodology: PBMCs from a responder and a stimulator donor are co-cultured in the presence of varying concentrations of this compound. T-cell proliferation is measured after several days of incubation, typically by assessing the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or a fluorescent dye. The IC50 represents the concentration of this compound that inhibits 50% of the proliferative response.

Mouse Allergic Eosinophilic Lung Inflammation Model

-

Animals: BALB/c mice.

-

Methodology: Mice are sensitized and subsequently challenged with an allergen (e.g., ovalbumin) to induce an allergic inflammatory response in the lungs, characterized by the influx of eosinophils. This compound is administered orally at various doses before and/or during the allergen challenge. At the end of the study, bronchoalveolar lavage (BAL) fluid is collected to quantify the number of eosinophils.

Pharmacokinetic Studies

-

Animals: BALB/c mice.

-

Methodology: For oral administration, this compound is administered by gavage. For intravenous administration, the compound is injected into a suitable vein. Blood samples are collected at various time points post-dosing. Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters are then calculated using standard non-compartmental analysis.

Oral Formulation Considerations

As a small molecule, likely with some degree of lipophilicity given its intended intracellular target engagement, the oral formulation of this compound would be critical for ensuring consistent and adequate bioavailability in chronic therapies. While specific formulation details for this compound have not been publicly disclosed, general strategies for orally administered small molecules with potential solubility challenges include:

-

Salt formation: To enhance solubility and dissolution rate.

-

Amorphous solid dispersions: To improve the dissolution of poorly soluble crystalline drugs.

-

Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), to enhance absorption.

-

Particle size reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.

Developmental Status and Future Outlook

The initial preclinical data for this compound, published in 2010, were promising, highlighting its potential as an orally active anti-inflammatory agent. However, a review of Bristol Myers Squibb's subsequent pipeline and annual reports does not indicate that this compound progressed into clinical development. The reasons for the apparent discontinuation of its development have not been publicly disclosed.

Despite this, the preclinical profile of this compound serves as a valuable case study in the development of small molecule LFA-1 antagonists. The potent in vitro and in vivo activity, coupled with oral bioavailability, underscores the feasibility of this therapeutic approach. Future research in this area may build upon the learnings from compounds like this compound to develop next-generation LFA-1 inhibitors with improved properties for the treatment of chronic inflammatory diseases.

References

- 1. Suppression of Established Experimental Autoimmune Uveitis by Anti-LFA-1α Ab - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mixed Lymphocyte Reaction (MLR) Assay Using BMS-688521

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lymphocyte Reaction (MLR) is a versatile in vitro assay that serves as a fundamental tool in immunology to assess the cellular immune response. It recapitulates the recognition of alloantigens by T lymphocytes, leading to their activation, proliferation, and cytokine secretion.[1][2] This process is central to transplant rejection, graft-versus-host disease, and autoimmune disorders. The MLR assay is also invaluable in drug development for evaluating the immunomodulatory properties of novel therapeutic agents.[2]

This document provides a detailed protocol for conducting a one-way MLR assay to evaluate the inhibitory potential of BMS-688521, a potent small molecule antagonist of the LFA-1/ICAM-1 interaction.[3] Leukocyte function-associated antigen-1 (LFA-1) is an integrin expressed on leukocytes, and its interaction with intercellular adhesion molecule-1 (ICAM-1) on antigen-presenting cells (APCs) is critical for the formation of the immunological synapse, T-cell activation, and trafficking of immune cells.[3][4][5] By blocking this interaction, this compound is expected to suppress the T-cell response in the MLR.

Signaling Pathway of LFA-1/ICAM-1 in T-Cell Activation

The interaction between LFA-1 on the T-cell and ICAM-1 on the APC provides a crucial co-stimulatory signal for T-cell activation. Upon T-cell receptor (TCR) engagement with the MHC-peptide complex on the APC, intracellular signals are generated that lead to a conformational change in LFA-1, increasing its affinity for ICAM-1. This "inside-out" signaling is followed by "outside-in" signaling, where the binding of LFA-1 to ICAM-1 triggers downstream signaling cascades within the T-cell, promoting cytoskeletal rearrangement, stable adhesion to the APC, and ultimately, T-cell proliferation and effector function. This compound, as an LFA-1 antagonist, sterically hinders this interaction, thereby preventing the necessary signaling for a robust T-cell response.

Caption: LFA-1/ICAM-1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow for One-Way MLR Assay

The one-way MLR assay involves co-culturing responder T-cells from one donor with inactivated stimulator cells (APCs) from a genetically different donor. The inactivation of stimulator cells, typically through irradiation or treatment with mitomycin C, ensures that the measured proliferation is solely from the responder T-cell population.[6][7] The workflow includes cell isolation, inactivation of stimulator cells, co-culture with the test compound (this compound), and subsequent measurement of T-cell proliferation and cytokine production.

Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Detailed Experimental Protocol

This protocol outlines a one-way MLR using human peripheral blood mononuclear cells (PBMCs) to assess the immunosuppressive activity of this compound.

Materials and Reagents

-

Peripheral blood from two healthy, unrelated human donors

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CD4+ T-Cell Isolation Kit (e.g., MACS)

-

Mitomycin C

-

This compound (stock solution in DMSO)

-

96-well flat-bottom cell culture plates

-

BrdU Cell Proliferation Assay Kit (or similar)

-

Human IFN-γ and IL-2 ELISA Kits

-

Phosphate-buffered saline (PBS)

Cell Preparation

-

Isolation of PBMCs:

-

Dilute peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

-

Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI 1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

-

-

Preparation of Responder and Stimulator Cells:

-

Responder Cells (Donor A): Isolate CD4+ T-cells from the PBMCs of Donor A using a positive or negative selection kit according to the manufacturer's instructions. Resuspend the purified CD4+ T-cells in complete RPMI 1640 at a concentration of 2 x 10^6 cells/mL.

-

Stimulator Cells (Donor B): Use the total PBMC population from Donor B as stimulator cells.

-

-

Inactivation of Stimulator Cells:

-

Resuspend the stimulator PBMCs from Donor B at 1 x 10^7 cells/mL in complete RPMI 1640.

-

Add Mitomycin C to a final concentration of 25-50 µg/mL.

-

Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Wash the cells three times with a large volume of PBS to remove residual Mitomycin C.

-

Resuspend the inactivated stimulator cells in complete RPMI 1640 at a concentration of 2 x 10^6 cells/mL.

-

MLR Assay Setup

-

Plating:

-

Seed 100 µL of the responder CD4+ T-cell suspension (2 x 10^5 cells) into the wells of a 96-well flat-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640. Add 50 µL of the this compound dilutions to the appropriate wells. For the vehicle control, add 50 µL of medium with the equivalent concentration of DMSO.

-

Add 50 µL of the inactivated stimulator cell suspension (1 x 10^5 cells) to each well containing responder cells. This results in a final volume of 200 µL and a stimulator to responder ratio of 1:2.

-

Controls:

-

Negative Control (Unstimulated): Responder cells only.

-

Positive Control (Stimulated): Responder and inactivated stimulator cells without any test compound.

-

Vehicle Control: Responder and inactivated stimulator cells with the highest concentration of DMSO used for the test compound.

-

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 5 to 7 days.[6]

-

Assay Readouts

-

T-Cell Proliferation (BrdU Incorporation):

-

On day 4 or 5 of incubation, add BrdU solution to each well according to the manufacturer's protocol.

-